3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
Overview
Description
- Initially synthesized in 1878, it gained prominence in the 1950s after the withdrawal of the chemically similar analgesic phenacetin due to renal toxicity.
- Today, PMID8709131C2a (+) is widely used worldwide, available over the counter, and forms the first step of the WHO analgesic ladder.
PMID8709131C2a (+): , also known by its preferred name, is a compound with the systematic IUPAC name or . Its chemical formula is .
Preparation Methods
Chemical Reactions Analysis
Reactions: undergoes nucleophilic and electrophilic substitution reactions, similar to benzene and pyridine ring systems.
Common Reagents and Conditions: Reactions may involve various reagents, such as acids, bases, and oxidizing agents. Detailed conditions would depend on the specific reaction.
Major Products: The products formed from these reactions can vary, but they often retain the quinoline scaffold.
Scientific Research Applications
Medicine: has been explored for its potential in various therapeutic areas, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities.
Chemistry: It serves as a privileged structure in drug discovery programs due to its broad bio-responses.
Mechanism of Action
- Despite over a century of study, the exact mechanism remains elusive.
Central Mechanisms:
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to similar compounds would require a comprehensive analysis.
Similar Compounds: While I don’t have specific information on similar compounds, exploring related quinoline derivatives could provide valuable insights.
Properties
Molecular Formula |
C19H21NO |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |
InChI Key |
WPCQYFUQHBLGAX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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